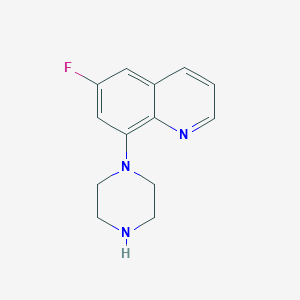

6-Fluoro-8-(piperazin-1-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-piperazin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-11-8-10-2-1-3-16-13(10)12(9-11)17-6-4-15-5-7-17/h1-3,8-9,15H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDIXRNRHUSUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC(=C2)F)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730745 | |

| Record name | 6-Fluoro-8-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282547-87-9 | |

| Record name | 6-Fluoro-8-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Investigations of Molecular Structure, Conformation, and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic landscape of molecules.

The conformational flexibility of 6-Fluoro-8-(piperazin-1-yl)quinoline primarily arises from the piperazine (B1678402) ring. The piperazine ring typically adopts a chair conformation, which minimizes steric strain. In this conformation, substituents on the nitrogen atoms can be in either an axial or equatorial position. numberanalytics.comnumberanalytics.com The relative stability of these conformers is influenced by steric interactions.

For a substituted piperazine ring, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. masterorganicchemistry.com In the case of this compound, the quinoline (B57606) moiety is a bulky substituent on one of the piperazine nitrogens. Therefore, it is expected that the conformer where the quinoline group is in the equatorial position would be energetically more favorable.

Table 1: Comparison of Axial vs. Equatorial Substituent Stability in Cyclohexane Derivatives

| Molecule | Substituent | Position | Relative Energy (kcal/mol) |

| Methylcyclohexane (B89554) | -CH₃ | Equatorial | 0 |

| Axial | 1.74 | ||

| This compound (Predicted) | Quinoline | Equatorial | Lower |

| Axial | Higher | ||

| Data for methylcyclohexane is from established literature masterorganicchemistry.com; data for this compound is a qualitative prediction based on steric principles. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. nih.gov Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For quinoline derivatives, the distribution of the HOMO and LUMO is typically spread across the aromatic ring system. researchgate.net In this compound, the HOMO is expected to have significant contributions from the electron-rich piperazine moiety and the quinoline ring, particularly the nitrogen atom. The LUMO is likely to be distributed primarily over the quinoline ring system, which can act as an electron acceptor.

While specific HOMO-LUMO energy values for this compound are not documented, DFT studies on other quinoline derivatives provide insight into the expected range of these values. For instance, a study on various tunable quinoline derivatives reported HOMO-LUMO gaps in the range of 3.5 to 5.0 eV. researchgate.net Another study on quinoline-based protease inhibitors showed HOMO-LUMO gaps around 4.5 eV.

Table 2: Representative Frontier Molecular Orbital Energies for Related Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| A Tunable Quinoline Derivative (6w) | -5.13 | -0.26 | 4.87 | researchgate.net |

| A Quinoline-Carbazole Derivative (Q1D2) | - | - | - | researchgate.net |

| This table presents data for related quinoline derivatives to illustrate typical FMO energy values. |

Stereochemical Considerations in Piperazine-Substituted Quinolines

The stereochemistry of the piperazine ring in this compound is a critical aspect of its three-dimensional structure. As mentioned, the piperazine ring predominantly exists in a chair conformation. The nitrogen atoms in the ring undergo rapid pyramidal inversion, and the ring itself can undergo a "chair flip," interconverting axial and equatorial positions. masterorganicchemistry.com

When the piperazine ring is substituted, as in the title compound, the chair flip can lead to different diastereomers if other stereocenters are present or if the substitution pattern restricts the inversion. For this compound, the primary stereochemical consideration is the relative orientation of the quinoline substituent (axial versus equatorial). As discussed, the equatorial orientation is expected to be the more stable conformer. The presence of the fluorine atom on the quinoline ring is unlikely to introduce a new stable stereocenter but will influence the electronic properties of the quinoline system.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and flexibility. mdpi.commdpi.com MD simulations of fluoroquinolone antibiotics have been performed to understand their interactions with metal cations and biological macromolecules. mdpi.comrsc.org

For this compound, an MD simulation would allow for the exploration of the conformational landscape of the piperazine ring and the relative orientations of the quinoline and piperazine moieties over time. Such a simulation would likely confirm the preference for the equatorial conformation of the quinoline substituent and provide insights into the flexibility of the bond connecting the piperazine ring to the quinoline. While no specific MD simulations for this compound have been reported, studies on other quinoline derivatives have successfully used MD to investigate their dynamic behavior and binding with target proteins. mdpi.comrsc.org

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the quinoline ring, influenced by the electron-withdrawing fluorine atom, and signals for the protons on the piperazine ring. The ¹³C NMR spectrum would similarly show distinct signals for the carbon atoms in both ring systems. While a specific prediction is not available, benchmark studies have shown that methods like WP04/6-311++G(2d,p) can predict ¹H shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm, and ωB97X-D/def2-SVP can predict ¹³C shifts with an RMSD of 0.5 to 2.9 ppm for a range of organic molecules.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For this compound, the calculated IR spectrum would be expected to show characteristic stretching frequencies for the C-F bond, C-N bonds, C=C bonds of the quinoline ring, and N-H bonds if the piperazine is protonated. Experimental and theoretical IR studies of other fluoroquinolones have shown good agreement.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net The predicted UV-Vis spectrum of this compound would likely exhibit π → π* transitions characteristic of the quinoline aromatic system. The substitution with the fluorine atom and the piperazine group would cause shifts in the absorption maxima compared to unsubstituted quinoline. Studies on other quinoline derivatives have demonstrated a good correlation between TD-DFT calculated and experimental UV-Vis spectra. researchgate.net

Exploration of Molecular Mechanisms and Interactions in Biological Systems Pre Clinical Focus

Modulation of Nucleic Acid Processing Enzymes

The primary antibacterial targets of quinolone compounds are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair, making them essential for bacterial survival.

Inhibition of Bacterial DNA gyrase and Topoisomerase IV: A Molecular Perspective

Quinolones exert their antibacterial effects by inhibiting the activity of DNA gyrase and topoisomerase IV. This inhibition is not merely a blocking of the enzyme's active site, but a more complex interaction that converts these essential enzymes into toxic agents for the bacterial cell. The mechanism involves the formation of a stable ternary complex consisting of the enzyme, the DNA substrate, and the quinolone molecule.

This stabilization of the enzyme-DNA complex prevents the re-ligation of the DNA strands that are transiently cleaved by the topoisomerases during their catalytic cycle. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, which subsequently triggers a cascade of events including the SOS response, inhibition of DNA replication and transcription, and ultimately, bacterial cell death. While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. However, this can be species and compound-specific.

| Compound Class | Target Enzyme | General IC50 Range |

|---|---|---|

| Fluoroquinolones | E. coli DNA Gyrase | nM to low µM |

| Fluoroquinolones | E. coli Topoisomerase IV | µM range |

Mechanistic Studies on Enzyme-Substrate Binding

The binding of quinolones to the DNA-enzyme complex is a key aspect of their mechanism of action. Molecular docking studies with various quinolones have provided insights into the specific interactions that stabilize the ternary complex. These studies often reveal that the quinolone molecule intercalates into the DNA at the site of cleavage.

The piperazine (B1678402) moiety at the C7 or C8 position of the quinolone core is generally considered important for antibacterial activity and for the interaction with the enzyme-DNA complex. It can influence the compound's spectrum of activity, potency, and pharmacokinetic properties. Molecular modeling studies of related quinolone compounds can provide a hypothetical binding model for 6-Fluoro-8-(piperazin-1-yl)quinoline, suggesting potential hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active sites of DNA gyrase and topoisomerase IV. However, without specific experimental data, these models remain predictive.

Interaction with Cellular Signaling Pathways

Beyond their antibacterial effects, some quinolone derivatives have been investigated for their potential to modulate cellular signaling pathways in eukaryotic cells, particularly in the context of cancer research. These effects are often linked to the induction of DNA damage, which can trigger apoptosis and cell cycle arrest.

Investigation of Apoptosis Induction at a Molecular Level

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many anticancer agents. Some quinoline (B57606) derivatives have been shown to induce apoptosis in cancer cells. The molecular mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program.

The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade of activation of executioner caspases, like caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. For instance, a novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells nih.gov. While the specific apoptotic pathway triggered by this compound has not been detailed, it is plausible that, like other DNA-damaging agents, it could activate the intrinsic (mitochondrial) pathway through the release of cytochrome c and subsequent activation of caspase-9, or the extrinsic pathway through the activation of death receptors and caspase-8.

Cell Cycle Arrest Mechanisms in In Vitro Models

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist at various stages of the cell cycle to halt progression in the presence of DNA damage, allowing time for repair. If the damage is too severe, the cell may be directed to undergo apoptosis.

Several quinoline derivatives have been reported to cause cell cycle arrest in cancer cells. For example, a study on 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives revealed an arrest of the cell cycle at the S phase whiterose.ac.uk. Another study on a ciprofloxacin (B1669076) derivative with a piperazin-1-yl moiety demonstrated cell cycle arrest at the G2/M phase nih.gov. The specific phase of cell cycle arrest can depend on the compound, the cell type, and the concentration used. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle.

| Compound Type | Cell Line | Phase of Arrest |

|---|---|---|

| 6-Fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative | Not specified | S Phase whiterose.ac.uk |

| Ciprofloxacin derivative | SW480 | G2/M Phase nih.gov |

Modulation of Specific Protein Targets (e.g., TRBP, Kinases)

The interaction of quinoline derivatives with other cellular proteins is an area of ongoing research. While there is no specific information available regarding the interaction of this compound with the TAR RNA-binding protein (TRBP), the broader class of quinolines has been explored for its ability to inhibit various kinases.

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several quinoline-based compounds have been developed as kinase inhibitors. For example, certain quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis whiterose.ac.uk. The potential for this compound to inhibit specific kinases would require dedicated screening and enzymatic assays.

Metal Ion Complexation and Its Influence on Biological Activity

The interaction of quinoline-piperazine frameworks with metal ions is a critical area of study, as this complexation can significantly modulate the physicochemical properties and biological activity of the parent molecule. The formation of metal complexes can alter the compound's solubility, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Chelation Chemistry of Quinoline-Piperazine Frameworks

The quinoline ring system and the piperazine moiety both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. In the case of 8-substituted quinolines, the nitrogen atom of the quinoline ring and the substituent at the 8-position can act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal ion.

For "this compound", which lacks the commonly studied 8-hydroxyl group for chelation, the coordination is expected to occur between the quinoline nitrogen (N1) and one of the nitrogen atoms of the piperazine ring. This bidentate chelation would result in the formation of a stable six-membered ring complex with a metal ion. The piperazine ring can adopt a chair or boat conformation, which can influence the stability and geometry of the resulting metal complex.

Studies on related 8-aminoquinoline derivatives have shown that they readily form complexes with various transition metals. The coordination typically involves the quinoline nitrogen and the exocyclic amino nitrogen, creating a stable five-membered chelate ring. While direct studies on the chelation of "this compound" are not extensively available, the principles derived from 8-aminoquinoline and other bidentate nitrogen-containing ligands provide a strong basis for predicting its coordination behavior. The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the electron density on the quinoline nitrogen and potentially affect the stability of the metal complex.

The formation of these metal complexes can be characterized by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine the precise coordination geometry.

Table 1: Representative Stability Constants (log K) of Metal Complexes with Related Ligands

| Metal Ion | Ligand | log K1 | log K2 | Reference |

| Cu(II) | 8-Aminoquinoline | 5.5 | 4.8 | nih.gov |

| Ni(II) | 8-Aminoquinoline | 4.3 | 3.5 | nih.gov |

| Zn(II) | 8-Aminoquinoline | 3.8 | 3.2 | nih.gov |

| Cu(II) | N,N'-bis(2-pyridylmethyl)piperazine | 15.2 | - | nih.gov |

| Zn(II) | N,N'-bis(2-pyridylmethyl)piperazine | 10.1 | - | nih.gov |

This table presents representative data for structurally related ligands to illustrate the general magnitude of stability constants. The data is not for "this compound" itself.

Impact of Metal Binding on Molecular Interactions within Biological Milieu

The formation of metal complexes with quinoline-piperazine frameworks can have a profound impact on their interactions with biological molecules, potentially altering their mechanism of action and therapeutic efficacy. This modulation of biological activity is a key focus of preclinical research in the development of new metallodrugs.

One of the significant consequences of metal chelation is the alteration of the molecule's lipophilicity. Generally, the chelation of a charged metal ion by an organic ligand results in a more lipophilic complex due to the delocalization of the charge over the entire complex. This increased lipophilicity can enhance the ability of the compound to cross biological membranes, such as the blood-brain barrier or the cell membranes of pathogenic microorganisms, leading to improved bioavailability at the target site.

Furthermore, the geometry and electronic properties of the metal complex can facilitate specific interactions with biological macromolecules that are not possible for the free ligand. For instance, the rigid, three-dimensional structure of a metal complex may allow for a more precise fit into the binding pocket of an enzyme or receptor. The metal ion itself can also participate in coordination with amino acid residues in a protein, leading to a stronger and more specific binding.

Preclinical studies on metal complexes of 8-aminoquinoline and related compounds have demonstrated a range of biological effects influenced by metal binding. For example, the antimalarial and antimicrobial activities of some 8-aminoquinoline derivatives are believed to be enhanced upon complexation with metal ions. nih.gov The proposed mechanism involves the metal complex acting as a carrier to deliver the active quinoline moiety to the parasite or microbe, where it can then interfere with essential biological processes.

In the context of neurodegenerative diseases, the ability of quinoline derivatives to chelate metal ions like copper, zinc, and iron is of particular interest. acs.org The dysregulation of these metal ions is implicated in the pathogenesis of conditions such as Alzheimer's and Parkinson's diseases. By forming stable complexes, these compounds can help to restore metal homeostasis and mitigate metal-induced oxidative stress and protein aggregation. The piperazine moiety in "this compound" can further influence the solubility and pharmacokinetic properties of the resulting metal complexes, potentially improving their drug-like characteristics.

Table 2: Illustrative Biological Activity of a Quinoline-Based Ligand and its Metal Complex

| Compound | Target/Organism | IC50 (µM) - Ligand | IC50 (µM) - Cu(II) Complex | Reference |

| 8-Aminoquinoline | Plasmodium falciparum | >10 | 1.5 | nih.gov |

| 8-Aminoquinoline | Escherichia coli | 250 | 50 | nih.gov |

This table provides illustrative data from a study on a related quinoline derivative to demonstrate the potential enhancement of biological activity upon metal complexation. The data is not for "this compound".

While specific preclinical data on the molecular interactions of "this compound" metal complexes are not yet available, the existing body of research on related quinoline-piperazine frameworks strongly suggests that metal ion complexation is a viable strategy to modulate and potentially enhance its biological activity for various therapeutic applications. Further investigation into the synthesis, characterization, and preclinical evaluation of such complexes is warranted to fully explore their therapeutic potential.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional and Substituent Effects on Biological Activity

The modification of substituents at various positions on the quinoline (B57606) and piperazine (B1678402) rings can dramatically alter the biological activity of the resulting compounds. rsc.org The nature, size, and electronic properties of these substituents play a pivotal role in the molecule's interaction with its biological target. iosrjournals.org

The incorporation of fluorine atoms into the quinoline scaffold is a common strategy known to enhance biological activity. researchgate.net The position of the fluorine atom is critical.

C-6 Position: A fluoro group at the C-6 position is a key feature in many biologically active quinolines. Studies on novel quinoline-piperazine hybrids have shown that a 6-fluoro substitution can lead to potent antibacterial and antituberculosis activity. nih.govrsc.org For example, a 4-methoxy-6-fluoro-quinoline piperazine coupled with a sulfonamide bearing a fluorine at the 2nd position on a benzene (B151609) ring (compound 11e in a study) demonstrated excellent activity against a wide range of bacteria. nih.gov The synthesis of various 5-[6-fluoro-2-(substituted-phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols further underscores the importance of the 6-fluoro substitution in developing potent therapeutic agents. researchgate.net

C-8 Position: Substitution at the C-8 position also significantly impacts a compound's properties. In a study on the photostability of fluoroquinolones, a derivative with fluorine at the C-8 position was found to have decreased antibacterial activity and increased cytotoxicity upon degradation by UVA irradiation, suggesting that this position is sensitive to modification and can influence the compound's stability and safety profile. nih.gov In contrast, an 8-methoxy group was shown to enhance stability against UV light. nih.gov This indicates that while fluorine is often beneficial, its placement at the C-8 position may introduce liabilities compared to other substituents like a methoxy (B1213986) group.

The piperazine moiety, particularly when attached at the C-8 position of the quinoline ring, serves as a versatile linker that can be readily modified to tune biological activity. researchgate.net The substitutions on the distal nitrogen of the piperazine ring are particularly important for modulating the pharmacological profile. nih.govrsc.org

In a study designing novel quinoline-piperazine hybrids for antibacterial and antituberculosis applications, various sulfonyl chlorides and acid chlorides were reacted with the piperazine nitrogen. nih.gov The resulting sulfonamide and amide derivatives showed a wide range of activities depending on the nature of the substituent.

Sulfonamide Derivatives: A trifluoromethyl substitution on the benzene ring of the sulfonamide moiety (compound 10f ) resulted in moderate activity against Gram-positive bacteria but significant inhibition of M. catarrhalis. nih.gov

Amide Derivatives: An amide derivative with a 2,6-difluoro substitution on the phenyl ring (compound 10g ) displayed the most potent activity against all tested tuberculosis strains, with a minimum inhibitory concentration (MIC) of 0.07 μM, and also showed broad-spectrum antibacterial effects. nih.govrsc.org

These findings highlight that modifications at the N-piperazine position are a critical determinant of the compound's potency and spectrum of activity. The combination of a 6-fluoroquinoline (B108479) core with diverse functionalities on the piperazine ring allows for the creation of potent antimicrobial agents. nih.gov

Table 1: Impact of N-Piperazine Substitutions on Antitubercular Activity (MIC, µM) of 6-Fluoroquinoline Derivatives Data synthesized from research findings. nih.gov

| Compound ID | N-Piperazine Substituent (R) | Activity against M. tuberculosis H37Rv (MIC in µM) |

|---|---|---|

| 11e | 2-Fluorophenyl sulfonamide | 1.10 |

| 11g | 2,6-Difluorophenyl amide | 0.07 |

| 11h | 2-Chlorophenyl amide | 0.14 |

| 11k | 2-Trifluoromethylphenyl amide | 0.14 |

The nitrogen atom at the 1-position of the quinoline ring is a fundamental feature for certain biological activities. While direct substitution on this nitrogen is less common in simple quinolines compared to quinolones, its presence is vital. nih.gov In a scaffold hopping study aimed at developing S. aureus NorA efflux pump inhibitors, the importance of the N-1 atom was demonstrated. The study found that the nitrogen at the 1-position of the quinoline core was essential for retaining inhibitory activity. When the scaffold was hopped to an isoquinoline (B145761) derivative (where the nitrogen is at the 2-position), a complete loss of activity was observed. nih.gov This indicates that the N-1 atom is a critical pharmacophoric feature, likely involved in key interactions with the biological target.

Fragment-Based Design and Scaffold Hopping Principles Applied to Quinoline-Piperazine Conjugates

Modern drug discovery often employs strategies like fragment-based design and scaffold hopping to explore novel chemical space and optimize lead compounds. nih.govresearchgate.net

Fragment-Based Design: The very structure of 6-fluoro-8-(piperazin-1-yl)quinoline can be seen as a molecular hybrid resulting from fragment-based principles. It combines active pharmacophores—the quinoline ring and the piperazine moiety—into a single molecule to achieve or enhance a desired biological effect. nih.govresearchgate.net This approach has been used to create quinoline-piperazine hybrids with antibacterial, antituberculosis, and antileishmanial activities. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally different one while retaining the original's key functional groups and three-dimensional arrangement. It is used to improve properties like potency and ADME (absorption, distribution, metabolism, and excretion) or to find novel intellectual property. niper.gov.in A notable example involved replacing the quinoline core of an efflux pump inhibitor with a quinazoline (B50416) scaffold. This strategic hop, guided by in-silico modeling, led to the successful design of new inhibitors, with some quinazoline analogues showing improved activity and reduced toxicity. nih.gov Another example of scaffold hopping is the replacement of a nitrogen atom in a quinazoline ring with a carbon to form a quinoline ring system, a strategy used in the development of kinase inhibitors. niper.gov.in

Computational QSAR Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This computational tool is invaluable for predicting the activity of newly designed compounds before their costly and time-consuming synthesis. frontiersin.org

The development of a robust QSAR model is a systematic process involving several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values) is compiled. nih.govnih.gov Various molecular descriptors, which quantify the physicochemical, electronic, and steric properties of the molecules, are then calculated. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), machine learning algorithms, or 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), a model is built to correlate the descriptors with the observed activity. nih.govnih.gov

The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques. Statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the test set correlation coefficient (r²_test) are used to assess the model's robustness and predictive accuracy. nih.govnih.gov A statistically significant QSAR model can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new derivatives with potentially enhanced biological activity. researchgate.net

Ligand-Based and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of the chemical space around the this compound scaffold is greatly enhanced by the application of Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties, steric, and electronic features that govern the activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts. Both ligand-based and structure-based QSAR methodologies are instrumental in this process.

Ligand-Based QSAR

Ligand-based QSAR approaches are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods derive a predictive model solely from the structural information of a set of known active and inactive molecules. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

For quinoline derivatives, ligand-based QSAR studies often involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and branching of a molecule.

Electronic descriptors: These pertain to the electronic properties of the molecule, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the three-dimensional size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Once these descriptors are calculated for a series of quinoline analogs with known biological activities (e.g., antibacterial, antimalarial, or anticancer), statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

A study on quinoline-triazole derivatives as antibacterial agents, for instance, identified that the partial atomic charges on specific atoms within the quinolone and triazole rings, along with the carbonyl bond length and certain NMR chemical shifts, were crucial for activity against Staphylococcus aureus. researchgate.net Another QSAR study on 4-aminoquinoline (B48711) derivatives highlighted the importance of the LUMO energy and quadrupole moments in determining antimalarial activity. crpsonline.com These findings, while not directly on this compound, provide valuable insights into the types of descriptors that are likely to be significant for its biological activity.

Structure-Based QSAR

When the three-dimensional structure of the biological target, such as a specific enzyme or receptor, is available, structure-based QSAR methods can be employed. These approaches leverage the knowledge of the target's binding site to inform the QSAR model. Molecular docking is a key component of this methodology, where the quinoline derivatives are computationally placed into the active site of the target protein to predict their binding orientation and affinity.

For antibacterial quinolones, a primary target is DNA gyrase. nih.gov Structure-based QSAR studies would involve docking a series of this compound analogs into the active site of DNA gyrase. The calculated docking scores, which represent the predicted binding energy, can then be used as the dependent variable in the QSAR equation. This approach allows for a more direct correlation between the structural features of the ligands and their interaction with the target.

A QSAR model based on this approach could reveal that specific hydrogen bonds between the piperazine moiety and certain amino acid residues in the binding pocket are critical for high affinity. Similarly, the model might indicate that the fluorine atom at the C-6 position enhances binding through favorable electronic interactions.

The development of a robust QSAR model for this compound and its analogs would enable the virtual screening of large compound libraries to identify new potential lead candidates with improved activity profiles before committing to their chemical synthesis.

Research Findings and Data Tables

While specific QSAR studies for this compound are not extensively published, the general principles derived from related quinoline series provide a strong foundation for understanding its structure-activity relationships. The following tables illustrate the kind of data that would be generated and analyzed in such studies.

Table 1: Hypothetical Ligand-Based QSAR Data for this compound Analogs

| Compound | R1 Substituent (on Piperazine) | LogP | LUMO Energy (eV) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 2.5 | -1.2 | 5.2 | 5.5 |

| 2 | -CH3 | 2.9 | -1.1 | 3.8 | 4.1 |

| 3 | -C2H5 | 3.3 | -1.0 | 2.5 | 2.8 |

| 4 | -C(O)CH3 | 2.1 | -1.5 | 8.9 | 8.5 |

Table 2: Hypothetical Structure-Based QSAR Data for this compound Analogs Targeting DNA Gyrase

| Compound | R2 Substituent (on Quinoline) | Docking Score (kcal/mol) | Number of H-Bonds | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| A | 6-F | -9.8 | 3 | 1.5 | 1.7 |

| B | 6-Cl | -9.5 | 3 | 2.1 | 2.3 |

| C | 6-H | -8.2 | 2 | 10.4 | 10.1 |

| D | 8-OCH3 | -8.9 | 2 | 5.6 | 5.9 |

These tables are illustrative and demonstrate how QSAR models can correlate physicochemical and structural properties with biological activity. In a real research scenario, a much larger dataset with diverse structural modifications would be necessary to build a statistically robust and predictive QSAR model.

Future Research Directions and Translational Perspectives Pre Clinical

Design of Novel 6-Fluoro-8-(piperazin-1-yl)quinoline Derivatives with Enhanced Specificity

The future design of derivatives based on the this compound core aims to enhance target specificity and potency. A key strategy involves the strategic modification of the quinoline (B57606) and piperazine (B1678402) rings. Researchers are exploring the introduction of various pharmacophores and functional groups to modulate the physicochemical and biological properties of the parent compound.

One approach involves the synthesis of quinoline-piperazine hybrids where active moieties, such as sulfonamides and amides, are attached to the quinoline ring. nih.gov This strategy aims to create derivatives with improved biological activity against specific targets. For instance, modifications at the 2nd and 4th positions of the quinoline ring, in conjunction with the existing 6-fluoro substitution, are being investigated to develop new antibacterial and antitubercular agents. nih.gov The piperazine moiety is also a key site for modification. The piperazine ring is a common structural motif in many approved drugs and is known to be a versatile scaffold for interacting with a range of biological targets. researchgate.net By creating new derivatives, researchers aim to optimize interactions with the target protein, thereby enhancing specificity and reducing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of novel quinoline-piperazine derivatives as α-glucosidase inhibitors, SAR studies have shown that the presence of electron-donating groups can increase inhibitory potency. nih.gov Future research will continue to build on these findings, systematically altering the substitution pattern on both the quinoline and piperazine rings to fine-tune the activity profile of these compounds. The goal is to develop derivatives with high affinity for their intended target while minimizing interactions with other proteins, which is a critical step in creating safer and more effective medicines.

Exploration of New Molecular Targets and Mechanisms of Action

While the quinoline core is well-known for its antimalarial and antibacterial properties, derivatives of this compound are being explored for a wider range of therapeutic applications. nih.gov Preclinical studies are increasingly focused on identifying and validating new molecular targets for this class of compounds.

Quinolone derivatives are known to act as "topoisomerase poisons," converting enzymes like gyrase and topoisomerase IV into cellular toxins that fragment bacterial DNA. nih.gov This established mechanism provides a foundation for exploring similar or novel mechanisms in other disease contexts. For example, quinoline-piperazine derivatives have been reported to have potential as anticancer agents. nih.govnih.gov Research is underway to elucidate their specific mechanisms of action in cancer cells, which may involve the inhibition of novel targets. One study identified quinoline derivatives as inhibitors of the GLI1 protein, which is implicated in certain cancers like melanoma and medulloblastoma. researchgate.net

The piperazine component also offers avenues for exploring new mechanisms. Piperazine itself is a GABA receptor agonist, which leads to the paralysis of parasites in its use as an anthelmintic. drugbank.com This neuroactive property could be harnessed or modified in derivatives to target neurological disorders. Furthermore, piperazine derivatives have been investigated as inhibitors of the mTORC1 protein, a key regulator of cell growth and proliferation, which is a significant target in cancer therapy. mdpi.com By combining the quinoline and piperazine pharmacophores, future research aims to create compounds that can modulate these and other newly identified pathways with high specificity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process and are poised to play a significant role in the development of new this compound derivatives. nih.govresearchgate.net These computational tools can accelerate the design-test-analyze cycle, making the search for novel drug candidates more efficient and cost-effective. mdpi.com

Furthermore, AI is being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mdpi.comspringernature.com These generative models can explore a vast chemical space to design novel this compound derivatives that are optimized for binding to a specific target. researchgate.net AI can also predict drug-target interactions and potential off-target effects, which is crucial for designing compounds with enhanced specificity. researchgate.netnih.gov By integrating AI and ML into the drug design workflow, researchers can more effectively navigate the complexities of medicinal chemistry to develop the next generation of quinoline-based therapeutics. nih.gov

Development of Advanced In Vitro Models for Pre-clinical Evaluation

To improve the translation of preclinical findings to clinical trials, there is a growing emphasis on the use of advanced in vitro models that more accurately mimic human physiology. nih.gov The evaluation of future this compound derivatives will increasingly rely on these sophisticated systems.

Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues in vivo. nih.gov Consequently, researchers are moving towards more physiologically relevant models, such as 3D cell cultures, organoids, and organ-on-a-chip platforms. technologynetworks.comresearchgate.net These models can provide more predictive data on the efficacy and potential toxicity of new compounds. technologynetworks.com For example, iPSC (induced pluripotent stem cell)-derived organoids can be created from healthy or diseased cell lines, allowing for the study of compound effects in a more patient-relevant context. technologynetworks.com

These advanced models are crucial for assessing various aspects of a drug candidate's profile. They can be used to evaluate efficacy in disease-specific models, conduct safety and toxicity assays, and study drug-drug interactions. technologynetworks.com For instance, organ-on-a-chip models, which can simulate the function of human organs like the liver, are particularly valuable for predicting drug-induced liver injury (DILI), a major cause of drug failure. nih.gov By employing these advanced in vitro systems in the preclinical evaluation of novel this compound derivatives, researchers can gain a better understanding of how these compounds will behave in humans, thereby increasing the chances of successful clinical development. nih.govtechnologynetworks.com

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-Fluoro-8-(piperazin-1-yl)quinoline, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with halogenated quinoline precursors. A common approach includes:

- Nucleophilic substitution at the 8-position of 6-fluoroquinoline with piperazine under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol .

- Purity validation using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and LC-MS to confirm molecular weight (theoretical MW: 273.3 g/mol) .

How is the structure of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy :

- X-ray crystallography : Reveals bond lengths (e.g., C–F: ~1.35 Å) and torsional angles between the quinoline core and piperazine ring, critical for stability analysis .

What are the recommended storage conditions for this compound?

- Solubility : DMSO or ethanol (10–20 mM stock solutions) .

- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the piperazine moiety. Avoid prolonged exposure to light due to the fluorinated aromatic system .

Advanced Research Questions

How does the fluorine substituent at position 6 influence biological activity compared to chloro or methoxy analogs?

- Electron-withdrawing effects : Fluorine enhances metabolic stability and modulates π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies show 6-fluoro derivatives exhibit 2–3× higher antibacterial potency than 6-chloro analogs .

- SAR analysis : Replace fluorine with methoxy groups to assess hydrogen-bonding interactions. Data from in vitro MIC assays against S. aureus suggest fluorine’s role in improving membrane permeability .

What crystallographic insights explain the compound’s conformational stability?

- Key findings :

- Implications : Conformational rigidity enhances target binding, as shown in molecular docking studies with E. coli DNA gyrase .

How should researchers address contradictory data in biological activity assays?

- Case example : Discrepancies in IC₅₀ values for antimicrobial activity may arise from:

- Assay conditions : Variations in bacterial strain viability (e.g., log-phase vs. stationary-phase cultures) .

- Solvent effects : DMSO concentrations >1% can inhibit bacterial growth, confounding results .

- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

What advanced analytical methods are used to study metabolite formation?

- High-resolution mass spectrometry (HR-MS) : Identifies metabolites via exact mass (e.g., [M+H]⁺ = 274.1214).

- ¹⁹F NMR : Tracks fluorine retention during metabolic degradation, critical for pharmacokinetic profiling .

How can computational modeling guide the design of derivatives with improved activity?

- Steps :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites.

- Use molecular dynamics simulations to predict binding affinities for targets like topoisomerase IV .

- Validate predictions with synthetic analogs (e.g., 6-fluoro-8-(4-methylpiperazin-1-yl)quinoline) .

What in vivo models are appropriate for evaluating anti-inflammatory activity?

- Murine models :

- Carrageenan-induced paw edema : Measure edema reduction (%) at 3–6 hours post-administration .

- Cytokine profiling : ELISA for IL-6 and TNF-α in serum to confirm mechanism .

- Dosage : 10–50 mg/kg (oral or i.p.), with pharmacokinetic sampling at 0.5, 2, and 6 hours .

How does the compound’s logP affect its pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.